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molecular formula C15H18O3 B1429080 Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate CAS No. 1350761-55-5

Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate

Cat. No. B1429080
M. Wt: 246.3 g/mol
InChI Key: JDQSUDBYWMFXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742110B2

Procedure details

To a mixture of methyl 2,2-dimethyl-4-methylidene-3,4-dihydro-2H-chromene-6-carboxylate (34.0 mg, 0.15 mmol) and diethylzinc (1.17 mL, 1.17 mmol) in toluene (2.90 mL) under N2 atmosphere was added diiodomethane (189 μL, 2.34 mmol) dropwise via a syringe at room temperature. The mixture was stirred at room temperature overnight and then partitioned between diethyl ether (10.0 mL) and 5% aqueous HCl (10.0 mL). The aqueous layer was extracted with diethyl ether (20.0 mL, 2×). The combined organic layers were dried over Na2SO4, filtered and concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-15% EtOAc/hexanes to afford the desired product as a pale-yellow solid.
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
solvent
Reaction Step One
Quantity
189 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[CH2:11][C:10](=[CH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:13]([O:15][CH3:16])=[O:14])[CH:8]=2)[O:3]1.[CH2:18]([Zn]CC)C.ICI>C1(C)C=CC=CC=1>[CH3:1][C:2]1([CH3:17])[CH2:11][C:10]2([CH2:18][CH2:12]2)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([C:13]([O:15][CH3:16])=[O:14])[CH:8]=2)[O:3]1

Inputs

Step One
Name
Quantity
34 mg
Type
reactant
Smiles
CC1(OC2=CC=C(C=C2C(C1)=C)C(=O)OC)C
Name
Quantity
1.17 mL
Type
reactant
Smiles
C(C)[Zn]CC
Name
Quantity
2.9 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
189 μL
Type
reactant
Smiles
ICI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between diethyl ether (10.0 mL) and 5% aqueous HCl (10.0 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (20.0 mL, 2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-15% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OC2=CC=C(C=C2C2(CC2)C1)C(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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